molecular formula C7H13NO B8662767 4-((E)-prop-1-enyl)morpholine CAS No. 20521-59-9

4-((E)-prop-1-enyl)morpholine

Cat. No. B8662767
M. Wt: 127.18 g/mol
InChI Key: WDUAYVHCYGZARQ-UHFFFAOYSA-N
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Patent
US04687854

Procedure details

A 500 ml 4-neck flask was equipped with a stirrer, thermometer, addition funnel and condenser. To the flask was charged 191.7 g (2.2 m) of morpholine and 138.2 g (1 m) of potassium carbonate (anhydrous) and the mixture was stirred and cooled to -5° C. with an ice-salt bath. To the flask was added 58 g (1 m) of propionaldehyde over a period of 55 minutes at a pot temperature of -5° C. The temperature was then allowed to rise to 25° to 27° C. and the reaction was continued for 2 hours at 25° C. The product was filtered and the filter cake washed with four 15 ml washes of toluene. The fitrate was heated under vacuum while morpholine was stripped using a 1 foot Vigreux column. This treatment was carried out at an oil bath temperature of 85° to 112° C., a pot temperature of 70° to 90° C., a vapor temperature of 41° to 58° C. and at a pressure of approximately 35 to 40 mm of Hg. The vacuum stripping was carried out until 133.3 g of product was obtained as a residue. GLC and GC/MS established that the predominant product was 4-(2-propenyl)morpholine. 13C NMR in d6 -DMSO (in δ units): 15.2 (CH3); 95.1 (CH3 --CH)=; 140.8 (--CH=CH--); 49.4 (--N(--CH2 --)2); and 66.1 (O(--CH2 --)2).
Quantity
191.7 g
Type
reactant
Reaction Step One
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
d6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1CCOCC1.C(=O)([O-])[O-].[K+].[K+].C(=O)CC.[CH2:17]([N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1)[CH:18]=[CH2:19]>CS(C)=O>[O:23]1[CH2:24][CH2:25][N:20]([CH:17]=[CH:18][CH3:19])[CH2:21][CH2:22]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
191.7 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
138.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N1CCOCC1
Step Four
Name
d6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml 4-neck flask was equipped with a stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel and condenser
CUSTOM
Type
CUSTOM
Details
to rise to 25° to 27° C.
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
the filter cake washed with four 15 ml
TEMPERATURE
Type
TEMPERATURE
Details
The fitrate was heated under vacuum while morpholine
CUSTOM
Type
CUSTOM
Details
This treatment was carried out at an oil bath
CUSTOM
Type
CUSTOM
Details
temperature of 85° to 112° C.
CUSTOM
Type
CUSTOM
Details
a pot temperature of 70° to 90° C.
CUSTOM
Type
CUSTOM
Details
a vapor temperature of 41° to 58° C.
CUSTOM
Type
CUSTOM
Details
was obtained as a residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1CCN(CC1)C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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